

Chemical structure and properties of Tianeptine hemisulfate monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tianeptine hemisulfate monohydrate*

Cat. No.: *B8818399*

[Get Quote](#)

An In-depth Technical Guide to **Tianeptine Hemisulfate Monohydrate**

Introduction

Tianeptine is an atypical antidepressant agent with a unique pharmacological profile that distinguishes it from conventional antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).^[1] While historically marketed as the sodium salt (Stablon®, Coaxil®), the **Tianeptine hemisulfate monohydrate** salt form has been developed to offer improved physicochemical properties, such as greater stability and a pharmacokinetic profile amenable to controlled-release formulations.^{[2][3]} This salt form consists of two molecules of tianeptine, one molecule of sulfuric acid, and two molecules of water.^{[4][5]}

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and complex mechanism of action of **Tianeptine hemisulfate monohydrate**. It includes detailed experimental methodologies and data presented in a structured format to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Structure and Properties

Tianeptine is characterized by a tricyclic structure incorporating a sulfur and a nitrogen atom in the central ring, with an attached amino-heptanoic acid chain.^[6] The hemisulfate monohydrate form offers improved stability and is less hygroscopic compared to the sodium salt.^{[2][3]}

Figure 1. Chemical Structure of Tianeptine and Salt Composition.

Chemical Identifiers

The following table summarizes the key chemical identifiers for **Tianeptine hemisulfate monohydrate**.

Identifier	Value	Reference
IUPAC Name	bis(7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][7][8]benzothiazepin-11-yl)amino]heptanoic acid);sulfuric acid;dihydrate	[4]
CAS Number	1224690-84-9	[2][4][5]
Molecular Formula	C ₄₂ H ₅₆ Cl ₂ N ₄ O ₁₄ S ₃	[2][4][9]
Molecular Weight	1008.0 g/mol	[4][9]
Canonical SMILES	<chem>CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.O.O.OS(=O)(=O)O</chem>	[4]
InChI Key	KVVMXNNJBVTOSX-UHFFFAOYSA-N	[4][9]
Synonyms	Tianeptine sulfate, THM, Tianeptine semisulfate monohydrate	[4][5][10]

Physicochemical Properties

Key physical and chemical properties are outlined below, highlighting the advantages of the hemisulfate monohydrate salt form.

Property	Value / Description	Reference
Appearance	White to off-white crystalline powder	[2][5]
Purity	≥99% (as determined by HPLC)	[2][5]
Solubility	Soluble in water and organic solvents	[2]
Stability	More stable and less hygroscopic than tianeptine sodium salt. Stable between 10% and 90% relative humidity.	[2][11]
Pharmacokinetics	Slower absorption and longer duration of action compared to tianeptine sodium.	[1][2]
Shelf Life	24 months under proper storage conditions (cool, dry, away from light).	[2]

Pharmacological Profile and Mechanism of Action

The mechanism of action of tianeptine is multifaceted and distinct from other antidepressants. While initially thought to be a selective serotonin reuptake enhancer (SSRE), recent evidence indicates its primary therapeutic effects are mediated through the modulation of the glutamatergic system and its activity at opioid receptors.[7][12]

Glutamatergic System Modulation

The prevailing hypothesis for tianeptine's antidepressant effects is its ability to modulate the glutamatergic system, which is implicated in the pathophysiology of major depressive disorder. [7][8][12] Tianeptine normalizes glutamatergic neurotransmission, particularly in the hippocampus and amygdala, regions critical for mood and cognition.[6][8] It prevents stress-induced changes to glutamate receptors and facilitates neuroplasticity.[8][13] Specifically,

tianeptine alters the phosphorylation state of AMPA and NMDA glutamate receptors, which is a key process in synaptic strengthening.[6][8]

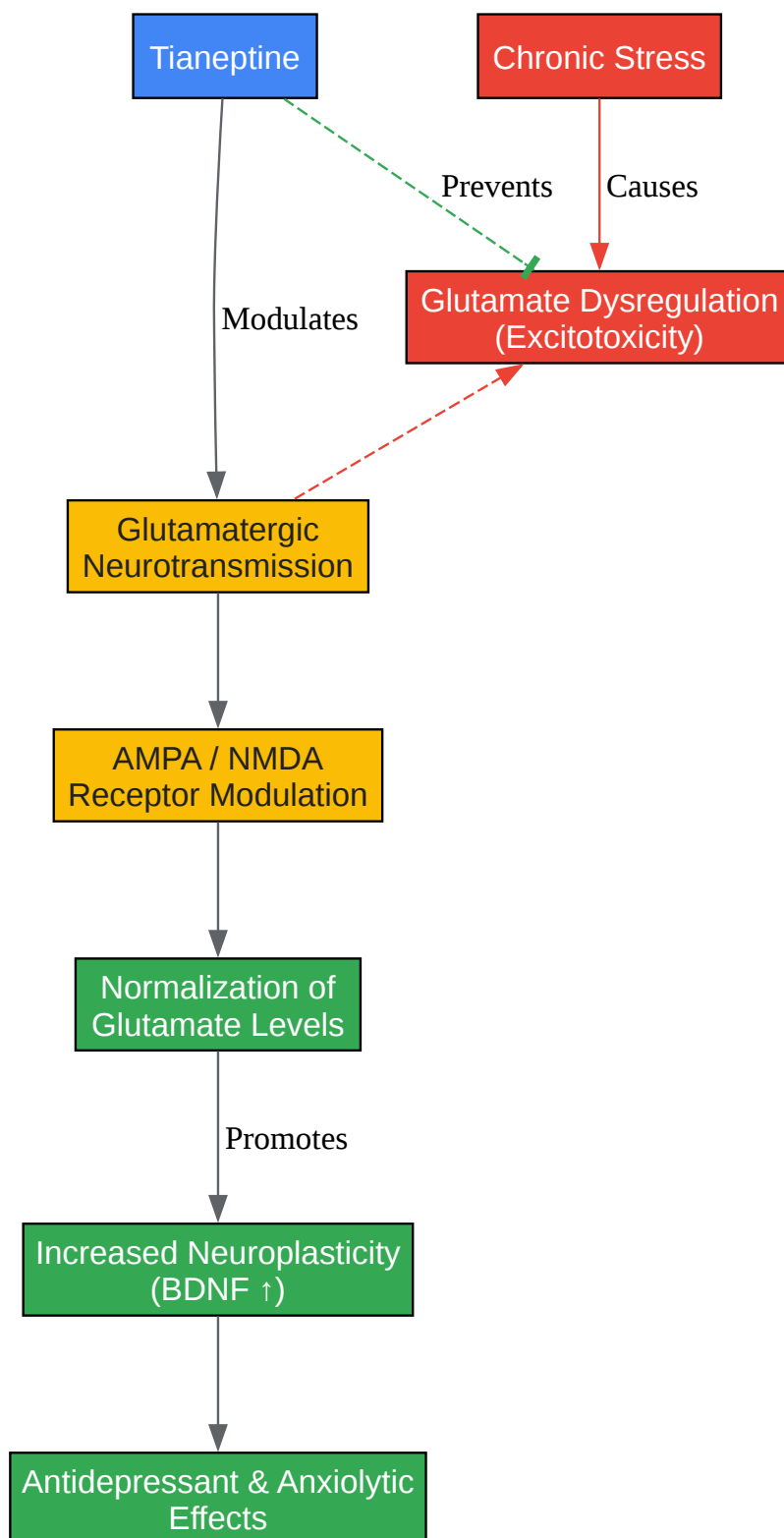


Figure 2. Tianeptine's Glutamatergic Pathway

[Click to download full resolution via product page](#)

Figure 2. Tianeptine's modulation of the glutamatergic pathway.

Opioid Receptor Agonism

Tianeptine acts as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR).^{[7][12][14]} This activity is distinct from its glutamatergic effects and is thought to contribute to its anxiolytic properties, as well as its potential for abuse at high doses.^{[7][15]} Activation of the MOR can trigger dopamine release, which may underlie its mood-enhancing and rewarding effects.^{[7][12]}

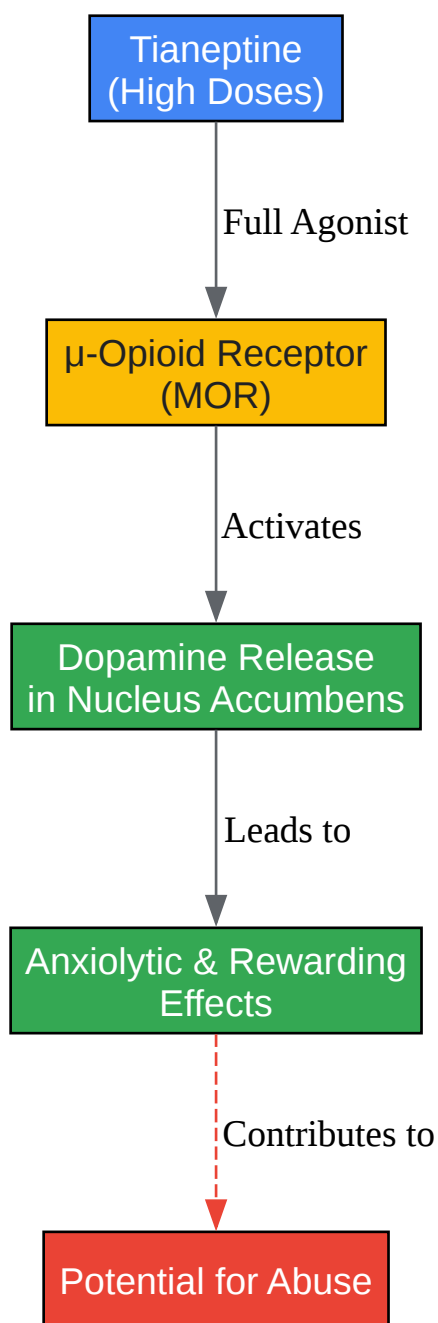


Figure 3. Tianeptide's Opioid Receptor Pathway

[Click to download full resolution via product page](#)

Figure 3. Tianeptide's activity at the μ-opioid receptor.

Neuroplasticity and HPA Axis Regulation

Tianeptine promotes neuroplasticity by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF).[13][16] BDNF is essential for neuronal survival, growth, and the

formation of new synapses. This action helps reverse the neuronal damage associated with chronic stress and depression. Furthermore, tianeptine helps regulate and normalize the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, which is often dysregulated in depressive disorders.^{[13][16]}

Experimental Data and Protocols

This section details the methodologies for the synthesis, characterization, and preclinical evaluation of **Tianeptine hemisulfate monohydrate**.

Synthesis and Crystallization

The hemisulfate monohydrate salt can be prepared from the tianeptine free acid or its sodium salt. The following protocol is adapted from patent literature.^[11]

Protocol:

- **Dissolution:** Dissolve Tianeptine free acid or Tianeptine sodium in a mixture of water and acetic acid.
- **Acidification:** Add a solution of sulfuric acid dropwise to the mixture while stirring. The molar ratio of Tianeptine to sulfuric acid should be approximately 2:1.
- **Crystallization:** Allow the mixture to stir at room temperature. The **Tianeptine hemisulfate monohydrate** will precipitate out of the solution.
- **Isolation:** Collect the crystalline solid by filtration.
- **Washing:** Wash the collected solid with a suitable solvent (e.g., cold water or an acetone/water mixture) to remove any residual acids or impurities.
- **Drying:** Dry the final product under vacuum to yield a stable, crystalline powder.



Figure 4. Synthesis Workflow for Tianeptine Hemisulfate Monohydrate

[Click to download full resolution via product page](#)

Figure 4. Synthesis workflow for **Tianeptine Hemisulfate Monohydrate**.

Physicochemical Characterization

3.2.1 Powder X-Ray Diffraction (PXRD)

PXRD is a critical technique for confirming the crystalline structure of the salt.

Methodology: A high-resolution X-ray diffractometer is used to analyze the crystalline powder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the detector scans over a range of 2θ angles. The resulting diffractogram, a plot of intensity versus 2θ , is unique to the specific crystalline form.

Data: Crystalline **Tianeptine hemisulfate monohydrate** exhibits a characteristic PXRD diffractogram with prominent peaks at the following 2θ angles.^{[3][11]}

Characteristic PXRD Peaks (2θ)
8.25
8.97
11.49
13.91
14.73
16.95
18.07
19.39
20.59
21.99
22.83
23.27

3.2.2 Dynamic Vapor Sorption (DVS)

DVS analysis is used to determine the hygroscopicity and stability of the material in the presence of moisture.

Methodology: The sample is placed in a DVS analyzer, and the mass is continuously measured as the relative humidity (RH) of the surrounding environment is systematically varied at a constant temperature (e.g., 25°C). A sorption/desorption isotherm is generated by plotting the change in mass against the RH.

Data: DVS analysis of **Tianeptine hemisulfate monohydrate** shows it is a non-hygroscopic material. It remains stable with minimal water uptake or loss between 10% and 90% RH. Below 10% RH, a loss of water mass corresponding to the hydrate water is observed.[\[11\]](#)

Preclinical Experimental Protocols

3.3.1 Forced Swim Test (FST) for Antidepressant Activity

The FST is a standard rodent behavioral test used to screen for antidepressant efficacy.[\[14\]](#)

Protocol:

- Habituation (Day 1): Mice are individually placed in a cylinder filled with water (23-25°C) for a 15-minute pre-swim session.
- Drug Administration: On the following day(s), animals are administered tianeptine (e.g., 10-30 mg/kg, i.p.) or a vehicle control.
- Test Session (Day 2): Approximately 30-60 minutes after drug administration, the mice are placed back into the water cylinder for a 6-minute test session.
- Data Analysis: The duration of immobility (time spent floating without active movements) during the final 4 minutes of the test is recorded and analyzed. A significant reduction in immobility time in the tianeptine-treated group compared to the vehicle group indicates an antidepressant-like effect.[\[14\]](#)

3.3.2 Oxidative Stress Marker Analysis

This protocol assesses the neuroprotective effects of tianeptine by measuring markers of oxidative stress in brain tissue following a stress model.[\[17\]](#)

Protocol:

- **Stress Induction:** Rats are subjected to a chronic unpredictable stress paradigm for an extended period (e.g., 40 days).
- **Treatment:** Following the stress period, animals receive daily administrations of tianeptine (e.g., 15 mg/kg) or saline for 7 days.
- **Tissue Collection:** Animals are euthanized, and specific brain regions (e.g., prefrontal cortex, hippocampus, amygdala) are dissected.
- **Homogenization:** Brain tissues are homogenized in an appropriate buffer.
- **Biochemical Assays:** The homogenates are used to measure:
 - **Lipid Peroxidation:** Thiobarbituric acid reactive substances (TBARS) assay.
 - **Antioxidant Enzyme Activity:** Assays for superoxide dismutase (SOD) and catalase (CAT) activity.
- **Data Analysis:** Levels of TBARS and the activity of SOD and CAT are compared across control, stressed, and tianeptine-treated groups. Tianeptine has been shown to reverse stress-induced decreases in SOD and CAT activity, indicating an antioxidant effect.[\[17\]](#)

Conclusion

Tianeptine hemisulfate monohydrate is a chemically stable and non-hygroscopic salt form of the atypical antidepressant tianeptine. Its primary mechanism of action involves the modulation of glutamatergic neurotransmission and the promotion of neuroplasticity, which distinguishes it from traditional monoaminergic antidepressants. Additionally, its activity as a μ -opioid receptor agonist contributes to its pharmacological profile. The improved physicochemical properties of the hemisulfate monohydrate salt make it a valuable compound for ongoing research and the development of novel therapeutic formulations, particularly for controlled-release applications.

The detailed protocols and data presented in this guide serve as a foundational resource for professionals in the fields of neuroscience and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tianeptine - Wikipedia [en.wikipedia.org]
- 2. suuchem.com [suuchem.com]
- 3. TWI492937B - Tianeptine sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]
- 4. Tianeptine hemisulfate monohydrate | C42H56Cl2N4O14S3 | CID 45375836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tianeptine Hemisulfate Monohydrate [trbextract.com]
- 6. researchgate.net [researchgate.net]
- 7. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tianeptine hemisulfate monohydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Tianeptine Hemisulfate Monohydrate CAS: 1224690-84-9 -Nanjing Gesuke Technology Co., Ltd . [nj-gsk.com]
- 11. US8198268B2 - Tianeptine sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]
- 12. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 13. lanyuanbiot.com [lanyuanbiot.com]
- 14. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. econtrading.uk [econtrading.uk]
- 16. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- 17. Tianeptine exerts neuroprotective effects in the brain tissue of rats exposed to the chronic stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Tianeptine hemisulfate monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8818399#chemical-structure-and-properties-of-tianeptine-hemisulfate-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com